

A Technical Guide to Methyl 2-amino-4-phenylthiophene-3-carboxylate

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Compound of Interest

Compound Name: Methyl 2-amino-4-phenylthiophene-3-carboxylate

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Abstract

Methyl 2-amino-4-phenylthiophene-3-carboxylate is a heterocyclic organic compound featuring a thiophene core.[1] Its formal IUPAC name is **methyl 2-amino-4-phenylthiophene-3-carboxylate**. [2][3] This molecule serves as a versatile scaffold in medicinal chemistry and a key intermediate in organic synthesis.[1] Derivatives of this compound have demonstrated significant biological activities, including the allosteric enhancement of adenosine A1 receptors and the inhibition of atypical Protein Kinase C (aPKC), highlighting its potential in developing therapeutics for inflammation and diseases associated with increased vascular permeability.[1] [4] The primary method for its synthesis is the Gewald reaction, a multi-component condensation process.[5][6][7] This document provides a comprehensive overview of its chemical properties, synthesis protocols, and biological significance.

Chemical and Physical Properties

The fundamental properties of **Methyl 2-amino-4-phenylthiophene-3-carboxylate** are summarized below. This data is essential for its identification, handling, and application in experimental settings.

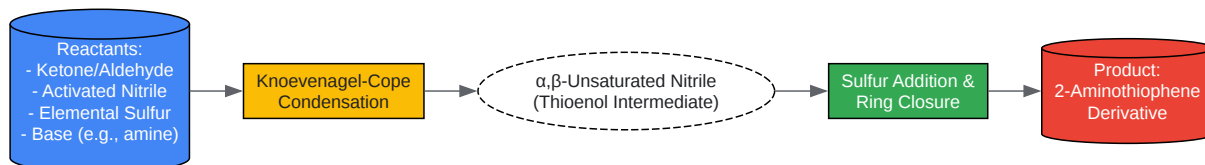
Property	Value	Reference
IUPAC Name	methyl 2-amino-4-phenylthiophene-3-carboxylate	[1][2]
CAS Number	67171-55-5	[1][2]
Molecular Formula	C ₁₂ H ₁₁ NO ₂ S	[1][2]
Molecular Weight	233.29 g/mol	[1][2]
Canonical SMILES	<chem>COC(=O)C1=C(SC=C1C2=CC=CC=C2)N</chem>	[1][2]
InChI Key	KHNSKPUYBBZGLW-UHFFFAOYSA-N	[1][2]
¹ H NMR (CDCl ₃)	Singlet at ~6.5 ppm (H5 of thiophene), Doublet at ~7.5 ppm (H3 of thiophene)	[1]

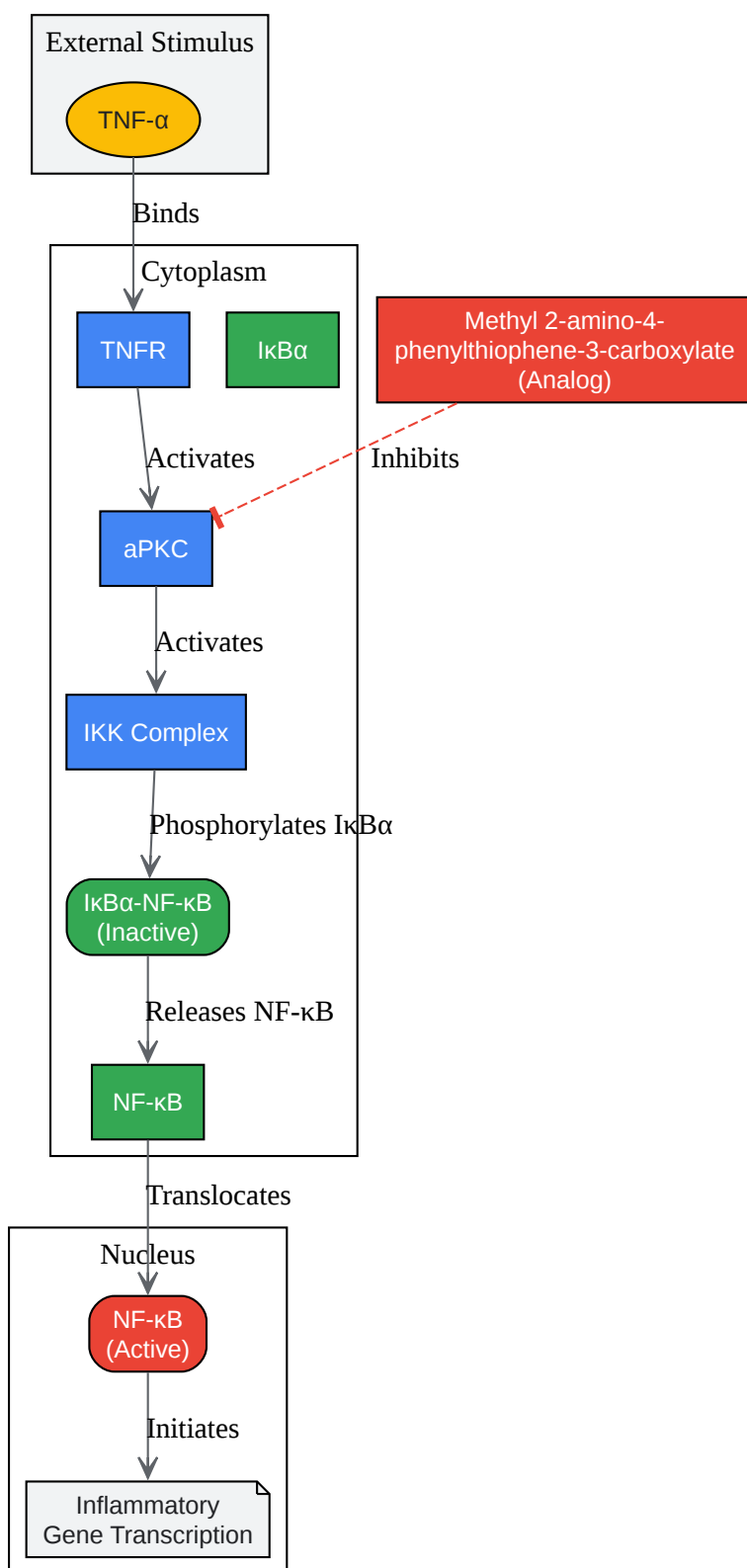
Synthesis and Experimental Protocols

The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction.[6] This reaction involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a base. [5][6]

Gewald Reaction: General Workflow

The synthesis proceeds through an initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization.[5][7]





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References

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